Compound Description: Enoximone is a phosphodiesterase-3 (PDE-III) inhibitor with inotropic effects in mammalian myocardium. [] While effective, its clinical use is limited due to adverse events like arrhythmias, potentially caused by calcium overload. []
Relevance: While enoximone doesn't share the exact structure of 2-phenoxyethyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate, it's relevant because both compounds target cardiac function. The research on enoximone's limitations, particularly its potential to induce arrhythmias, provides a context for the development of the target compound, which aims to achieve inotropic effects with reduced risk of arrhythmias. []
Compound Description: ATI22-107 is a novel dual pharmacophore compound designed to address the limitations of pure PDE-III inhibitors like enoximone. [] It inhibits both cardiac phosphodiesterase (PDE-III) to produce inotropic effects and the L-type calcium channel (LTCC) to minimize increases in diastolic calcium. [] This dual action aims to achieve a favorable profile of limited inotropy without the detrimental effects of increased diastolic calcium, potentially reducing the risk of arrhythmias. []
Relevance: ATI22-107 is relevant due to its shared functionality with 2-phenoxyethyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate. Both compounds incorporate a dihydropyridine moiety, known for its calcium channel blocking properties. [] The research on ATI22-107 highlights the potential of combining PDE-III inhibition with calcium channel blocking to achieve safer inotropic effects. [] This dual-action strategy could inform the design and development of 2-phenoxyethyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate, suggesting potential applications in cardiac function modulation.
Compound Description: Alkyl 4-arylsubstituted-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylates are a class of dihydropyridine derivatives. They serve as precursors in the synthesis of other dihydropyridine derivatives, including alkyl 4-arylsubstituted-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate and 4-arylsubstituted-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione. []
Relevance: Alkyl 4-arylsubstituted-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylates are directly related to the main compound, 2-phenoxyethyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate, sharing the core dihydropyridine structure. [] They represent a broader chemical class from which the target compound is derived, highlighting the versatility of this structural motif in medicinal chemistry. []
Compound Description: 2-Cyano-1-methyl 3-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydro-pyridazin-3-yl)phenyl)guanidine (SK&F 94836) is a novel positive inotrope/vasodilator investigated for treating congestive heart failure. [] Studies in animals demonstrate its rapid absorption, distribution, and excretion, primarily through urine. [] Notably, it exhibits minimal metabolism and interaction with cytochrome P-450. []
Relevance: While not directly sharing the dihydropyridine core of 2-phenoxyethyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate, SK&F 94836 is relevant because both compounds target cardiac function. Specifically, both compounds are investigated for their potential in treating heart failure, albeit through different mechanisms. [] SK&F 94836's pharmacological profile, particularly its minimal metabolism, could inform research on the target compound, suggesting potential advantages in drug development. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.